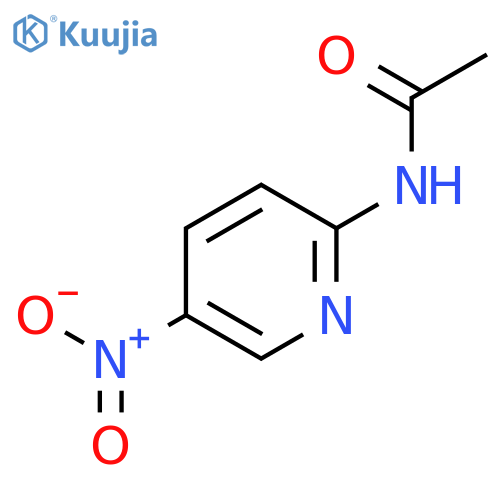

Cas no 5093-64-1 (2-Acetamido-5-nitropyridine)

2-Acetamido-5-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 2-Acetamido-5-nitropyridine

- 2-Acetylamino-5-nitropyridine

- N-(5-nitropyridin-2-yl)acetamide

- N-(5-nitro-2-pyridyl)acetamide

- N-{5-nitro-2-pyridinyl}acetamide

- Acetamide, N-(5-nitro-2-pyridinyl)-

- NSC402463

- PubChem1226

- Oprea1_040779

- 2-acetoamino-5-nitropyridine

- MLS000543829

- KSC495I7P

- n-5-nitro-2-pyridyl acetamide

- N-(5-nitropyridin-2-yl)aceta

- 2-(Acetylamino)-5-nitropyridine

- XKAASKOXADTLIG-UHFFFAOYSA-N

- HMS227

- 2-Acetylamino-5-Nitro Pyridine

- NSC-402463

- AKOS003846704

- AC-33838

- AA-504/32988062

- HMS2277O05

- CHEMBL1575131

- FS-4326

- DTXSID20322953

- 5093-64-1

- AM20061268

- SMR000162616

- SB52476

- SY057140

- FT-0635537

- Q-103416

- 2-Acetamido-5-nitropyridine, 97%

- A26155

- MFCD00833973

- CS-0127984

- N-(5-Nitro-pyridin-2-yl)-acetamide

- SCHEMBL474857

- BCP23320

- DB-020309

- A2855

- STL554568

- BBL100774

-

- MDL: MFCD00833973

- インチ: 1S/C7H7N3O3/c1-5(11)9-7-3-2-6(4-8-7)10(12)13/h2-4H,1H3,(H,8,9,11)

- InChIKey: XKAASKOXADTLIG-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])[H])N([H])C1C([H])=C([H])C(=C([H])N=1)[N+](=O)[O-]

- BRN: 162973

計算された属性

- せいみつぶんしりょう: 181.048741g/mol

- ひょうめんでんか: 0

- XLogP3: 0.2

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 回転可能化学結合数: 1

- どういたいしつりょう: 181.048741g/mol

- 単一同位体質量: 181.048741g/mol

- 水素結合トポロジー分子極性表面積: 87.8Ų

- 重原子数: 13

- 複雑さ: 214

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.419

- ゆうかいてん: 198.0 to 202.0 deg-C

- ふってん: 437.1 ºC

- フラッシュポイント: 218.1 ºC

- 屈折率: 1.625

- PSA: 87.81000

- LogP: 1.54440

- 最大波長(λmax): 315(EtOH)(lit.)

- ようかいせい: 自信がない

2-Acetamido-5-nitropyridine セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: R37/38;R41

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R37/38; R41

- セキュリティ用語:S26;S36/37/39

2-Acetamido-5-nitropyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Acetamido-5-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 013106-25g |

2-Acetamido-5-nitropyridine |

5093-64-1 | 98% | 25g |

£150.00 | 2022-02-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151792-1g |

2-Acetamido-5-nitropyridine |

5093-64-1 | >98.0% | 1g |

¥151.90 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1290104-25g |

2-Acetamido-5-nitropyridine |

5093-64-1 | 98% | 25g |

$140 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2855-1g |

2-Acetamido-5-nitropyridine |

5093-64-1 | 98.0%(GC) | 1g |

210.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007051-5g |

2-Acetamido-5-nitropyridine |

5093-64-1 | 98% | 5g |

632.0CNY | 2021-07-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A48790-5g |

2-Acetamido-5-nitropyridine |

5093-64-1 | 97% | 5g |

¥1472.0 | 2023-09-08 | |

| eNovation Chemicals LLC | Y1193963-5g |

2-Acetamido-5-nitropyridine |

5093-64-1 | 98% | 5g |

$110 | 2023-08-31 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2855-1G |

2-Acetamido-5-nitropyridine |

5093-64-1 | >98.0%(GC) | 1g |

¥150.00 | 2023-09-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A860006-5g |

2-Acetamido-5-Nitropyridine |

5093-64-1 | ≥97% | 5g |

732.60 | 2021-05-17 | |

| TRC | A141303-10mg |

2-Acetamido-5-nitropyridine |

5093-64-1 | 10mg |

$ 50.00 | 2022-06-08 |

2-Acetamido-5-nitropyridine 関連文献

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

2-Acetamido-5-nitropyridineに関する追加情報

Professional Introduction to 2-Acetamido-5-nitropyridine (CAS No. 5093-64-1)

2-Acetamido-5-nitropyridine, identified by its Chemical Abstracts Service (CAS) number 5093-64-1, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic organic molecule, featuring a pyridine core with nitro and acetamido functional groups, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The structural attributes of 2-Acetamido-5-nitropyridine make it a valuable intermediate in synthesizing various bioactive molecules, particularly those targeting neurological and inflammatory disorders.

The compound's molecular structure consists of a pyridine ring substituted at the 2-position with an acetamido group (-NHCOCH₃) and at the 5-position with a nitro group (-NO₂). This arrangement imparts unique electronic and steric properties, enabling its utility in designing molecules with specific biological activities. The presence of both electron-withdrawing and electron-donating groups facilitates diverse chemical transformations, making it a preferred scaffold for medicinal chemists.

In recent years, 2-Acetamido-5-nitropyridine has been extensively studied for its potential in developing novel therapeutic agents. One of the most promising areas of research involves its application in the treatment of neurodegenerative diseases. Studies have demonstrated that derivatives of this compound can interact with specific neurotransmitter receptors, potentially modulating pathways associated with conditions such as Alzheimer's disease and Parkinson's disease. The nitro group, in particular, has been shown to enhance blood-brain barrier penetration, improving the bioavailability of drug candidates derived from 2-Acetamido-5-nitropyridine.

Furthermore, the acetamido moiety provides a site for further functionalization, allowing chemists to introduce additional pharmacophores that enhance binding affinity and selectivity. This flexibility has led to the synthesis of several analogs that exhibit potent anti-inflammatory properties. Researchers have observed that certain derivatives can inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), without causing significant side effects. These findings highlight the compound's potential as a lead molecule for developing next-generation anti-inflammatory drugs.

The pharmaceutical industry has also explored 2-Acetamido-5-nitropyridine as a precursor for antiviral agents. The unique electronic environment created by the nitro and acetamido groups allows for interactions with viral proteases and polymerases, disrupting viral replication cycles. Preliminary studies have shown that certain derivatives can inhibit the replication of RNA viruses by interfering with critical enzymatic steps. While further research is needed to optimize efficacy and safety profiles, these results are encouraging for future antiviral drug development.

From a synthetic chemistry perspective, 2-Acetamido-5-nitropyridine serves as an excellent building block for constructing more complex heterocyclic frameworks. Its reactivity allows for various transformations, including reduction of the nitro group to an amine, nucleophilic substitution at the pyridine ring, and coupling reactions to introduce additional functional groups. These synthetic possibilities have enabled the rapid discovery of novel compounds with tailored biological activities.

The growing interest in 2-Acetamido-5-nitropyridine has spurred advancements in synthetic methodologies aimed at improving its production efficiency and scalability. Modern techniques such as flow chemistry and catalytic processes have been employed to enhance yield and purity while minimizing environmental impact. These innovations not only facilitate academic research but also support industrial applications by providing high-quality starting materials for drug development programs.

In conclusion, 2-Acetamido-5-nitropyridine (CAS No. 5093-64-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse applications across multiple therapeutic areas, including neurodegenerative diseases, inflammation, and antiviral treatments. Ongoing studies continue to uncover new possibilities for utilizing this compound as a lead molecule or intermediate in drug discovery efforts. As synthetic methodologies evolve and our understanding of its biological interactions deepens, 2-Acetamido-5-nitropyridine is poised to remain a cornerstone in medicinal chemistry research.

5093-64-1 (2-Acetamido-5-nitropyridine) 関連製品

- 5093-64-1(2-Acetamido-5-nitropyridine)

- 5327-32-2(2-Acetylamino-4-methylpyridine)

- 4214-76-0(5-nitropyridin-2-amine)

- 1075-62-3(2-Acetamido-6-aminopyridine)

- 4093-89-4(N-methyl-5-nitropyridin-2-amine)

- 4487-50-7(4-Nitropyridin-2-amine)

- 5231-96-9(2-Acetamidopyridine)

- 6760-14-1(2-amino-5-nitropyridine-3-carboxylic acid)

- 3537-14-2(5-Nitropyridine-2,3-diamine)

- 4214-75-9(2-Amino-3-nitropyridine)